N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride
Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride is a complex organic compound that features a unique combination of an isochromene ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride typically involves multiple steps:
Formation of the Isochromene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the isochromene derivative.
Formation of the Amide Bond: The final step involves the coupling of the isochromene-pyrrolidine intermediate with a propanamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-phenylethanamine
Uniqueness
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride is unique due to its specific combination of an isochromene ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(7-11-19-9-3-4-10-19)18-13-16-15-6-2-1-5-14(15)8-12-21-16;/h1-2,5-6,16H,3-4,7-13H2,(H,18,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZSNGOPIPBEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NCC2C3=CC=CC=C3CCO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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